

BP Fluor 405 Acid: A Technical Guide to its Applications in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BP Fluor 405 Acid**

Cat. No.: **B15555957**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the versatile applications of **BP Fluor 405 Acid**, a water-soluble, blue-fluorescent dye, in various research and drug development contexts. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in bioconjugation and cellular analysis, and a visualization of its application in studying cellular signaling pathways.

Core Properties and Applications

BP Fluor 405 Acid is a highly versatile fluorescent probe valued for its strong absorption of light from the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[\[1\]](#)[\[2\]](#) Its robust, pH-insensitive fluorescence between pH 4 and 10 makes it a reliable tool for a wide range of biological applications.[\[1\]](#)[\[2\]](#)

The primary applications of **BP Fluor 405 Acid** and its derivatives lie in:

- Flow Cytometry: Its distinct spectral properties make it an excellent choice for multicolor analysis, allowing researchers to identify and quantify cell populations based on specific markers.
- Fluorescence Microscopy: BP Fluor 405 conjugates are widely used for imaging cellular structures and processes with high sensitivity and resolution.

- Super-Resolution Microscopy (STORM): The photophysical properties of this dye are well-suited for advanced imaging techniques like STORM, enabling visualization beyond the diffraction limit of light.[1][3]

The carboxylic acid functional group on **BP Fluor 405 Acid** is a key feature, allowing for its covalent attachment to a variety of biomolecules through different conjugation chemistries.[1]

Data Presentation: Quantitative Properties of BP Fluor 405 Dyes

For easy comparison, the key quantitative data for **BP Fluor 405 Acid** and its derivatives are summarized in the table below.

Property	BP Fluor 405 Acid	BP Fluor 405 Cadaverine	BP Fluor 405 DBCO	Reference
Excitation Maximum (nm)	402	399	402	[1][3][4]
Emission Maximum (nm)	424	422	424	[1][3][4]
Molar Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$)	35,000	29,000	35,000	[1][3][4]
Molecular Weight (g/mol)	626.6 or 933.20 (with triethylamine salt)	597.6	771.8	[1][2][3][4][5]
Solubility	Water, DMSO, DMF	Water, DMSO, DMF	Water, DMSO, DMF	[1][3][4]
Storage Condition	-20°C	-20°C	-20°C	[1][3][4]

Note: The molecular weight of **BP Fluor 405 Acid** can vary depending on whether it is in its free acid form or as a salt (e.g., triethylamine salt). The quantum yield for **BP Fluor 405 Acid** is

not readily available in the provided search results; however, spectrally similar dyes like Alexa Fluor 405 are known for their high quantum yields.

Experimental Protocols

Detailed methodologies for key experiments involving **BP Fluor 405 Acid** and its derivatives are provided below.

Protocol 1: Labeling of Proteins with BP Fluor 405 NHS Ester

This protocol describes the conjugation of BP Fluor 405 succinimidyl ester (NHS ester) to primary amines (e.g., lysine residues) on a target protein.

Materials:

- BP Fluor 405 NHS Ester
- Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)
- Purification column (e.g., size-exclusion chromatography)
- Anhydrous DMSO or DMF

Procedure:

- Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
- Prepare the Dye: Immediately before use, dissolve the BP Fluor 405 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:

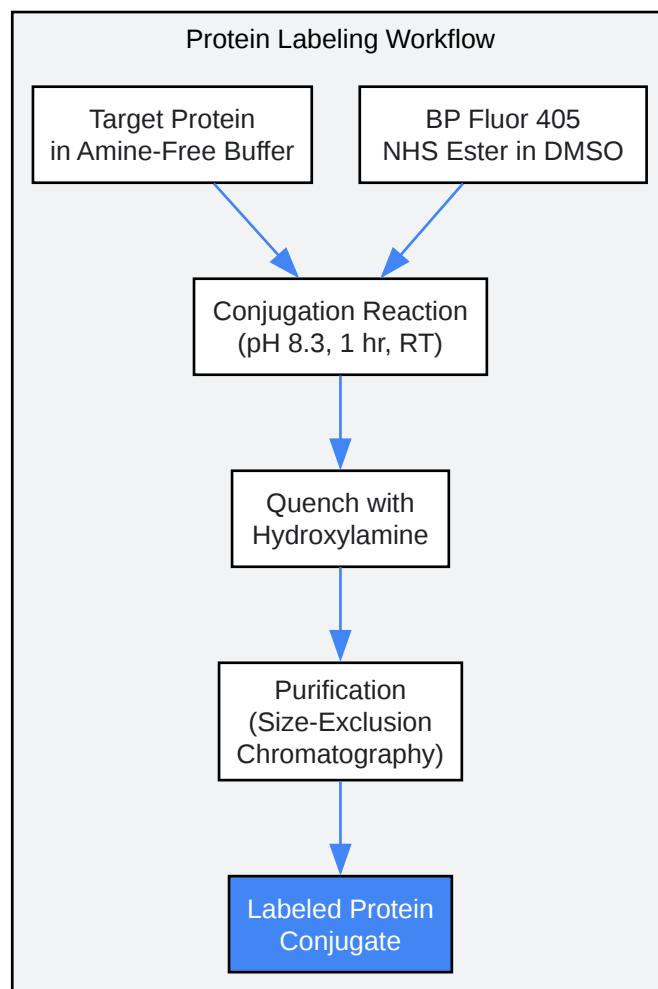
- Add the reaction buffer to the protein solution to adjust the pH to ~8.3.
- Slowly add the dissolved BP Fluor 405 NHS ester to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling. A starting point is often a 10- to 20-fold molar excess of the dye.
- Incubate the reaction for 1 hour at room temperature, protected from light.
- Quench the Reaction: Add the quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any excess NHS ester. Incubate for 30 minutes at room temperature.
- Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~402 nm).

Protocol 2: In-situ Activation and Labeling of Peptides with BP Fluor 405 Acid

This protocol describes the labeling of a primary amine on a peptide with **BP Fluor 405 Acid** using in-situ activation with HATU.

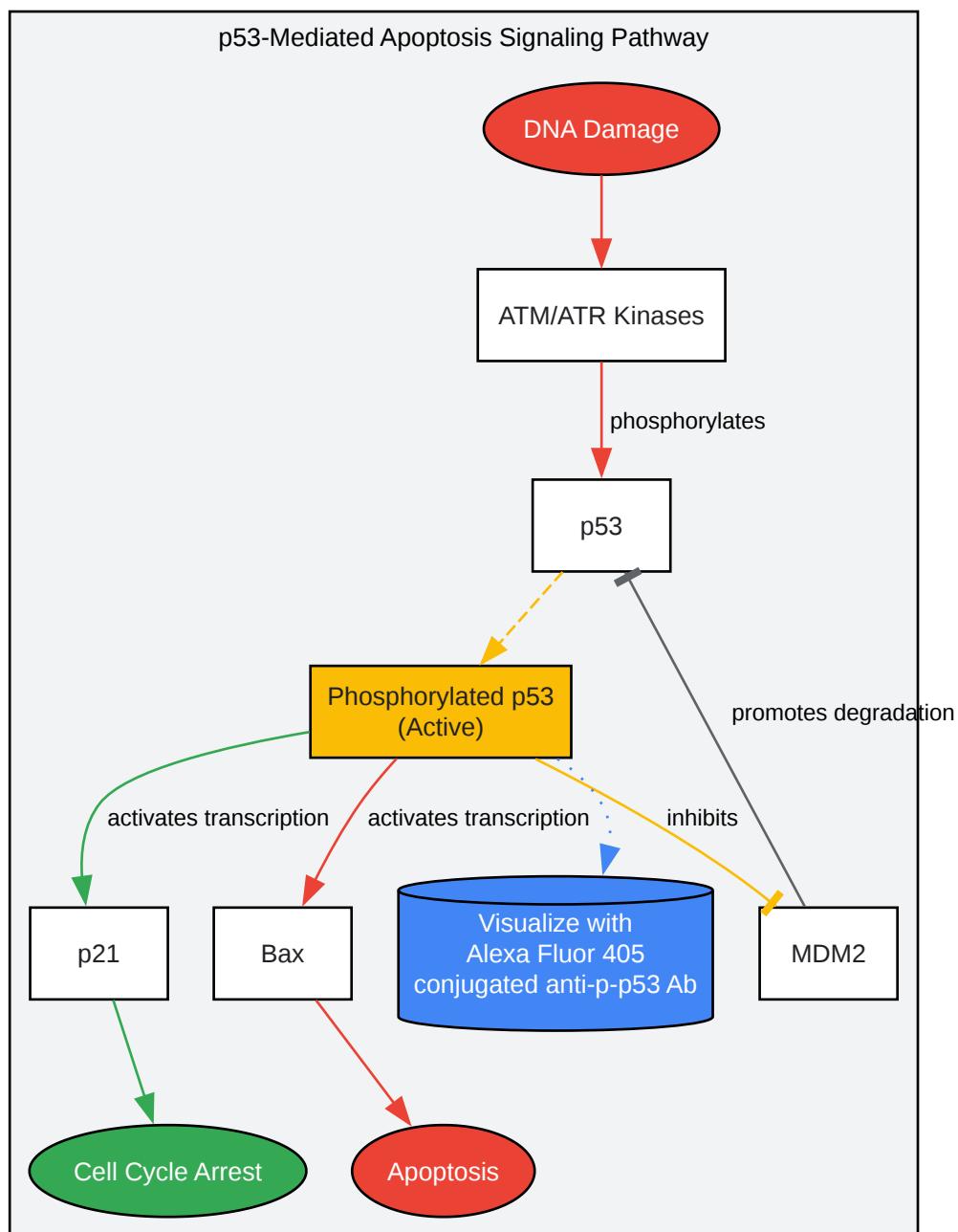
Materials:

- **BP Fluor 405 Acid**
- Peptide with a primary amine in a suitable solvent (e.g., DMF)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)


- Anhydrous DMF

Procedure:

- Dissolve Reagents:
 - Dissolve the peptide in anhydrous DMF.
 - In a separate tube, dissolve **BP Fluor 405 Acid**, HATU, and DIPEA in anhydrous DMF. A common molar ratio is 1:1:2 (Peptide:Dye:HATU:DIPEA).
- Activation: Add the **BP Fluor 405 Acid**/HATU/DIPEA solution to the dissolved peptide.
- Coupling Reaction: Allow the reaction to proceed for 1-2 hours at room temperature, or until the reaction is complete as monitored by a suitable method (e.g., HPLC).
- Purification: Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC.


Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where **BP Fluor 405 Acid** can be applied.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling a target protein with BP Fluor 405 NHS Ester.

[Click to download full resolution via product page](#)

Caption: Visualization of the p53 signaling pathway leading to apoptosis.

Application in a Signaling Pathway: p53-Mediated Apoptosis

BP Fluor 405 and its spectrally similar counterparts, like Alexa Fluor 405, are instrumental in elucidating complex cellular signaling pathways. A prime example is the study of the p53-mediated apoptosis pathway.

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.^{[6][7][8]} A key event in the activation of p53 is its phosphorylation at specific residues, such as Serine 15.^[6] This phosphorylation event can be detected using antibodies specifically targeting the phosphorylated form of p53.

By conjugating an anti-phospho-p53 antibody with Alexa Fluor 405 (spectrally similar to BP Fluor 405), researchers can visualize the activation and nuclear localization of p53 in response to DNA damaging agents. This allows for the direct observation of a critical step in the p53 signaling cascade. Downstream events, such as the expression of the cell cycle inhibitor p21 or the pro-apoptotic protein Bax, can be monitored using other fluorescent probes in a multicolor imaging experiment, providing a comprehensive view of the cellular response to stress.^{[6][8]} The use of **BP Fluor 405 Acid** derivatives in such studies enables a more detailed understanding of the molecular mechanisms that govern cell fate decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BP Fluor 405 Acid, 1638784-10-7 | BroadPharm [broadpharm.com]
- 2. BP Fluor 405, Alexa Fluor 405 equivalent | BroadPharm [broadpharm.com]
- 3. BP Fluor 405 DBCO, 2362006-29-7 | BroadPharm [broadpharm.com]
- 4. BP Fluor 405 Cadaverine, 757156-70-0 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. P53 Monoclonal Antibody (5B10), Alexa Fluor™ 350 (BSM-33209M-A350) [thermofisher.com]

- 7. p53 (1C12) Mouse Monoclonal Antibody (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 8. Stress Signals Utilize Multiple Pathways To Stabilize p53 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BP Fluor 405 Acid: A Technical Guide to its Applications in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555957#understanding-the-applications-of-bp-fluor-405-acid-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com